2,4-dichloro-N-(2,3-dichlorophenyl)benzamide
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Overview
Description
2,4-dichloro-N-(2,3-dichlorophenyl)benzamide is a chemical compound belonging to the class of benzamides It is characterized by the presence of two chlorine atoms on the benzamide ring and two chlorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2,3-dichlorophenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2,3-dichloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(2,3-dichlorophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzamide and phenyl rings can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Various substituted benzamides.
Oxidation: Corresponding oxides.
Reduction: Corresponding amines.
Hydrolysis: 2,4-dichlorobenzoic acid and 2,3-dichloroaniline.
Scientific Research Applications
2,4-dichloro-N-(2,3-dichlorophenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(2,3-dichlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- 2,4-dichloro-N-(2,4-dichlorophenyl)benzamide
Uniqueness
2,4-dichloro-N-(2,3-dichlorophenyl)benzamide is unique due to the specific positioning of chlorine atoms on both the benzamide and phenyl rings. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C13H7Cl4NO |
---|---|
Molecular Weight |
335.0 g/mol |
IUPAC Name |
2,4-dichloro-N-(2,3-dichlorophenyl)benzamide |
InChI |
InChI=1S/C13H7Cl4NO/c14-7-4-5-8(10(16)6-7)13(19)18-11-3-1-2-9(15)12(11)17/h1-6H,(H,18,19) |
InChI Key |
PKIFLVKBDFCYKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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